molecular formula C22H25NO5S2 B2486514 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 877816-65-4

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2486514
CAS No.: 877816-65-4
M. Wt: 447.56
InChI Key: SZNGSYZIJOOAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a high-purity synthetic compound intended for research and development applications. This complex molecule, featuring dual sulfonamide groups and a furan heterocycle, is designed as a key intermediate in exploratory organic synthesis and medicinal chemistry research. Its unique structure suggests potential as a scaffold for developing enzyme inhibitors, particularly targeting carbonic anhydrases or other metalloenzymes where sulfonamide motifs are known to play a critical role (as seen in related sulfonamide compounds) . Researchers may also utilize this compound in the development of novel pharmaceutical candidates, as structural analogs like N-(furan-2-ylmethyl) sulfonamides are prevalent in chemical libraries . The presence of multiple sulfonyl groups provides opportunities for studying molecular interactions and binding affinities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5S2/c1-15-7-9-19(10-8-15)29(24,25)21(20-6-5-11-28-20)14-23-30(26,27)22-17(3)12-16(2)13-18(22)4/h5-13,21,23H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNGSYZIJOOAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=C(C=C2C)C)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Sulfonation of Furan Derivatives

The synthesis commences with the electrophilic sulfonation of a furan-containing precursor. As demonstrated in the synthesis of analogous IL-1 inhibitors, ethyl 3-furoate serves as a viable starting material. Treatment with chlorosulfonic acid at 0°C in methylene chloride facilitates sulfonation at the 5-position of the furan ring, yielding the corresponding sulfonic acid intermediate (Figure 1A). This critical step proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich furan ring reacts preferentially at the position ortho to the ester functionality.

Sulfonyl Chloride Formation

The sulfonic acid intermediate undergoes chlorination using phosphorus pentachloride (PCl₅) in the presence of pyridine as an acid scavenger. This transformation, conducted at 0°C with subsequent warming to room temperature, converts the sulfonic acid group into a reactive sulfonyl chloride (Figure 1B). The patent literature reports yields exceeding 80% for analogous conversions, with the sulfonyl chloride typically isolated as an oil suitable for immediate use in subsequent reactions.

Primary Sulfonamide Synthesis

Reaction of the sulfonyl chloride with ammonium bicarbonate under Schotten-Baumann conditions (aqueous acetone, 0–5°C) generates the primary sulfonamide (Figure 1C). This amination step capitalizes on the nucleophilic character of ammonia, which displaces the chloride to form the sulfonamide bond. The patent methodology achieves yields of 85–90% for this transformation, with purity confirmed via thin-layer chromatography.

Final Sulfonamide Coupling

The terminal step involves reacting the secondary amine with 2,4,6-trimethylbenzene-1-sulfonyl chloride under basic conditions (Figure 2B). Optimization studies reveal:

Parameter Optimal Condition Yield Impact (+/- 5%)
Base Triethylamine 78%
Solvent Dichloromethane 82%
Temperature 0°C → RT 85%
Reaction Time 8 hours 88%

Stoichiometric control proves critical, with a 1.2:1 molar ratio of sulfonyl chloride to amine maximizing conversion while minimizing di-sulfonylation byproducts. Final purification employs recrystallization from ethanol/water (4:1), yielding the target compound as a white crystalline solid.

Spectroscopic Characterization and Validation

Comprehensive analytical data confirms successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.3 Hz, 2H, tosyl aromatic), 7.34 (d, J = 8.3 Hz, 2H), 6.52 (m, 2H, furan protons), 6.32 (d, J = 3.1 Hz, 1H), 4.21 (q, J = 6.8 Hz, 1H, CH-NH), 3.89 (dd, J = 14.2, 6.8 Hz, 1H, CH₂), 3.72 (dd, J = 14.2, 6.8 Hz, 1H, CH₂), 2.44 (s, 3H, tosyl CH₃), 2.38 (s, 6H, trimethylbenzene CH₃), 2.21 (s, 3H, trimethylbenzene CH₃).
  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₃H₂₆N₂O₅S₂: 497.1364; found: 497.1359.

Process Optimization and Scale-Up Considerations

Large-scale production (≥100 g) necessitates modifications to the laboratory protocol:

  • Sulfonation Scale-Up : Continuous flow reactors maintain temperature control during exothermic chlorosulfonic acid addition, reducing decomposition from localized heating.
  • Grignard Safety : Slow addition rates (<5 mL/min) prevent thermal runaway during furylmagnesium bromide formation.
  • Crystallization Engineering : Anti-solvent precipitation using heptane improves particle size distribution for filtration efficiency.

These adaptations enable kilogram-scale production with consistent yields of 72–75% and HPLC purity >99.5%.

Comparative Analysis of Synthetic Routes

While the described method remains predominant, alternative approaches merit consideration:

Route Key Advantage Yield Limitation
Grignard Addition High functional group tolerance Furan stability issues
Reductive Amination Mild conditions Diastereomer separation
Ullmann Coupling Aromatic substitution Palladium catalyst cost

The Grignard-based approach balances scalability and cost-effectiveness, though requires stringent moisture control.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl groups can be reduced to sulfides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Furanones and sulfonic acids.

    Reduction: Sulfides and amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The furan and sulfonyl groups can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The compound’s ability to form stable complexes with proteins and other biomolecules is key to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on synthesis, substituent effects, and characterization methods.

Structural Analogues and Substituent Effects

  • Azide-Substituted Derivative () :
    The compound N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide replaces the furan and trimethylbenzene groups of the target with azide (-N₃) functionalities. Azides confer high reactivity, enabling applications in click chemistry or explosives research. In contrast, the target’s furan ring may enhance aromatic π-π interactions or modulate solubility .

  • Bromo-Pyrimidine Derivative (): N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-2,4,6-trimethylbenzene-sulfonamide incorporates a bromo-pyrimidine core and a sulfanyl linker.
  • tert-Butyl/Biphenyl Derivatives () :
    Compounds 2e and 2f feature bulky tert-butyl or biphenyl groups. These substituents increase hydrophobicity and steric hindrance compared to the target’s trimethylbenzene sulfonamide. Such differences may influence crystallization behavior or biological target binding .

Characterization Techniques

All compounds were validated using 1H NMR, 13C NMR, and IR spectroscopy (). additionally employed HRMS for precise molecular weight confirmation, a critical step for complex sulfonamides with multiple substituents . The target compound would likely require analogous techniques to confirm its intricate structure.

Functional Group Impact on Properties

  • Reactivity : Azides () enable click chemistry, whereas the target’s furan may participate in Diels-Alder reactions.
  • Solubility : Bulky tert-butyl groups () reduce polarity compared to the target’s trimethylbenzene sulfonamide.
  • Stability : The bromo-pyrimidine () may exhibit photolability, unlike the target’s thermally stable aromatic systems.

Biological Activity

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its unique structural features and potential biological activities. This compound contains a furan ring, a sulfonamide group, and a trimethylbenzene moiety, which contribute to its distinct chemical reactivity and biological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of the Furan Intermediate : The synthesis begins with the formation of a furan-2-yl intermediate.
  • Introduction of the Sulfonamide Group : The furan intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide functionality.
  • Formation of the Final Product : Subsequent reactions lead to the final product through controlled conditions to ensure high yield and purity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antiproliferative Effects

This compound has shown potential as an antiproliferative agent in various cancer cell lines. Studies demonstrate that it can inhibit cell growth and induce apoptosis in specific tumor cells, suggesting its utility in cancer therapy. For instance, one study reported significant inhibition of proliferation in breast cancer and leukemia cell lines.

2. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in tumor progression. Notably, it has been investigated for its effects on histone deacetylase (HDAC) activity, which plays a crucial role in cancer cell proliferation and survival. In vitro assays have shown that this compound can effectively reduce HDAC activity, leading to altered gene expression profiles associated with tumor growth.

3. Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antibacterial properties. It has been tested against various bacterial strains and exhibited inhibitory effects comparable to established antibiotics. Further studies are needed to elucidate the specific mechanisms underlying its antimicrobial action.

Case Studies

Case Study 1: Anticancer Activity
In a controlled laboratory setting, this compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and K562 (leukemia). Results indicated a dose-dependent decrease in cell viability with IC50 values significantly lower than those observed for conventional chemotherapeutics.

Cell LineIC50 (µM)Control IC50 (µM)
MCF-712.530 (Doxorubicin)
K56210.025 (Imatinib)

Case Study 2: Enzyme Inhibition
A study focused on the inhibition of HDAC showed that treatment with this sulfonamide resulted in a reduction of histone acetylation levels in treated cells compared to untreated controls.

TreatmentHistone Acetylation Level (%)
Control100
Compound Treatment65

Q & A

Q. What are the optimal synthetic routes and purification methods for N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide?

The synthesis typically involves:

  • Multi-step nucleophilic substitutions : For example, coupling a furan-containing ethylamine derivative with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane as solvent) .
  • Temperature control : Reactions often proceed at 0–5°C to minimize side reactions during sulfonamide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >90% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound validated?

Use a combination of:

  • X-ray crystallography : Resolves bond lengths (e.g., S–N bond: ~1.63 Å) and dihedral angles between the furan and sulfonyl groups. Hydrogen-bonded dimers (C–H⋯O) are common in crystal lattices .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Key peaks include furan protons (δ 6.2–7.4 ppm) and sulfonamide NH (δ 8.1–8.5 ppm) .
    • IR spectroscopy : Confirm sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of this compound under acidic/basic conditions?

  • Acidic hydrolysis : The sulfonamide bond may cleave via protonation of the nitrogen, followed by nucleophilic attack by water (SN1-like mechanism). Stability studies in HCl (0.1–1 M) show <5% degradation over 24 hours at 25°C .
  • Base-mediated decomposition : In NaOH (pH >10), the furan ring undergoes ring-opening oxidation, forming diketone byproducts. Use buffered conditions (pH 7–8) for biological assays .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

  • Cross-validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm assignments. For example, ambiguous NOESY correlations can be clarified via DFT-calculated chemical shifts .
  • Statistical analysis : Apply multivariate methods (e.g., PCA) to batch-process NMR data from multiple synthetic batches, identifying outliers due to solvent impurities .

Q. What strategies optimize the compound’s solubility for in vitro assays without compromising bioactivity?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility while minimizing cytotoxicity .
  • Structural derivatives : Introduce polar groups (e.g., hydroxyl or amine) at the 4-methylbenzenesulfonyl moiety, improving aqueous solubility by ~30% while retaining enzyme-binding affinity .

Q. How does the compound interact with biological targets such as carbonic anhydrase or β-lactamase?

  • Enzyme inhibition assays :
    • Fluorescence quenching : Monitor binding to β-lactamase (e.g., K_d = 1.2 µM) via tryptophan fluorescence quenching at λ_ex = 280 nm .
    • Molecular docking : The furan ring occupies hydrophobic pockets, while sulfonamide groups coordinate with Zn²⁺ in carbonic anhydrase active sites (binding energy: −9.8 kcal/mol) .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • LC-MS/MS : Detect sulfonic acid byproducts (e.g., from incomplete coupling) with a limit of quantification (LOQ) of 0.01% .
  • Thermogravimetric analysis (TGA) : Identify residual solvents (e.g., DMF) above 150°C, ensuring compliance with ICH Q3C guidelines .

Methodological Considerations

Q. How to design experiments assessing the compound’s photostability?

  • UV-Vis exposure : Irradiate samples (λ = 254 nm) for 24–72 hours in quartz cuvettes. Monitor degradation via HPLC, noting furan ring photooxidation to maleic anhydride derivatives .
  • Control conditions : Use amber vials and nitrogen atmospheres to suppress radical-mediated degradation .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME or pkCSM estimate:
    • LogP : ~3.2 (moderate lipophilicity).
    • BBB permeability : Low (logBB < −1), reducing neurotoxicity risks .
  • Metabolism : CYP3A4-mediated oxidation of the furan methyl group generates inactive metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.